molecular formula C22H20ClN5O3S B2729570 N-(3-chloro-4-methylphenyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852437-50-4

N-(3-chloro-4-methylphenyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No. B2729570
CAS RN: 852437-50-4
M. Wt: 469.94
InChI Key: IEFGZBHQZPNTMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-methylphenyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H20ClN5O3S and its molecular weight is 469.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Molecular Docking

Research on similar compounds has focused on the synthesis of novel pyridine and fused pyridine derivatives with potential antimicrobial and antioxidant activities. For instance, Flefel et al. (2018) reported the synthesis of triazolopyridine derivatives that were subjected to in silico molecular docking screenings towards GlcN-6-P synthase, revealing moderate to good binding energies. This suggests the potential for designing compounds with specific biological activities through molecular docking studies (Flefel et al., 2018).

Potential Antiasthma Agents

In another study, Medwid et al. (1990) explored the synthesis of triazolo[1,5-c]pyrimidines as potential antiasthma agents, demonstrating the broad applicability of similar heterocyclic compounds in therapeutic areas beyond antimicrobial and antioxidant effects. These compounds were identified as mediator release inhibitors, highlighting the potential for developing new therapeutic agents for asthma and possibly other inflammatory diseases (Medwid et al., 1990).

Insecticidal Assessment

Fadda et al. (2017) synthesized compounds incorporating a thiadiazole moiety to assess their insecticidal activity against the cotton leafworm, Spodoptera littoralis. This research illustrates the potential for applying similar compounds in agricultural settings to protect crops from pest damage, thus highlighting the versatility of these compounds in various applications beyond human health (Fadda et al., 2017).

Anticancer and Antimicrobial Activity

Further research into analogs of triazolophthalazines, such as the work by Kumar et al. (2019), has demonstrated potential anticancer and antimicrobial activities. This suggests that similar compounds could be explored for their efficacy in treating cancer and infections, showcasing the broad therapeutic potential of these heterocyclic compounds (Kumar et al., 2019).

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O3S/c1-13-4-6-15(11-16(13)23)24-20(29)12-32-21-9-8-19-25-26-22(28(19)27-21)14-5-7-17(30-2)18(10-14)31-3/h4-11H,12H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEFGZBHQZPNTMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC(=C(C=C4)OC)OC)C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.